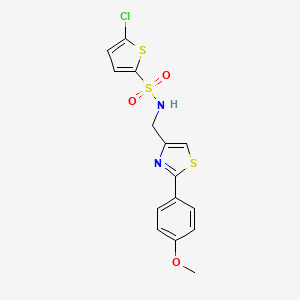

5-氯-N-((2-(4-甲氧基苯基)噻唑-4-基)甲基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-chloro-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum of a similar compound showed a triplet at δ 1.18 due to methyl group of ethyl ester, a singlet at δ 2.33 of tolyl methyl group, a singlet at δ 3.33 from the two pyrimidinedione methyl groups, a quartet at δ 4.13 due to the methylene of ethyl ester, a singlet at δ 5.62 that corresponding to the pyrimidine H-4 and a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

分子对接和晶体结构

包括磺酰胺基团在内的四唑衍生物的研究表明,它们通过分子对接研究和 X 射线晶体学展示了其在科学研究中的潜在应用。这些研究提供了对分子在酶(如环氧合酶-2)活性位点内的方向和相互作用的见解,有助于理解它们作为 COX-2 抑制剂的抑制机制 (Al-Hourani 等,2015).

合成和抗惊厥活性

另一个应用领域是合成具有潜在抗惊厥特性的磺酰胺衍生物。一项关于含有磺酰胺噻唑部分的杂环化合物研究表明,某些衍生物具有显着的抗惊厥作用,突出了它们在惊厥性疾病治疗开发中的潜力 (Farag 等,2012).

抗病毒活性

磺酰胺衍生物也因其抗病毒活性而受到探索。例如,对 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物的研究表明某些化合物对烟草花叶病毒具有活性,展示了磺酰胺在抗病毒研究中的潜力 (Chen 等,2010).

抗微生物活性

对含有特定骨架的磺酰胺的研究已经确定了对多种微生物具有活性的化合物。这表明磺酰胺衍生物在新型抗微生物剂的开发中具有作用,可能为新的治疗选择提供基础 (Krátký 等,2012).

抗癌应用

此外,已经制备了具有磺酰胺和其他部分的新型噻吩衍生物,并评估了它们针对特定癌细胞系的体外抗癌活性。此类研究强调了磺酰胺衍生物在肿瘤学中的治疗潜力,为新型抗癌剂的开发提供了一条途径 (Ghorab 等,2014).

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that the thiazole ring, a key component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, pain sensation, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability could be influenced by these solubility properties.

Result of Action

Given the diverse biological activities of thiazole derivatives , the compound could potentially have a range of effects at the molecular and cellular level. These could potentially include antioxidant effects, pain relief, reduction of inflammation, inhibition of microbial growth, inhibition of viral replication, diuretic effects, anticonvulsant effects, neuroprotective effects, and antitumor or cytotoxic effects .

属性

IUPAC Name |

5-chloro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S3/c1-21-12-4-2-10(3-5-12)15-18-11(9-22-15)8-17-24(19,20)14-7-6-13(16)23-14/h2-7,9,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUAWSDOFWEZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2475181.png)

![2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide](/img/structure/B2475184.png)

![N-[(2-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2475187.png)

![N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide](/img/structure/B2475188.png)

![Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2475194.png)

![1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2475196.png)

![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)

![3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2475199.png)